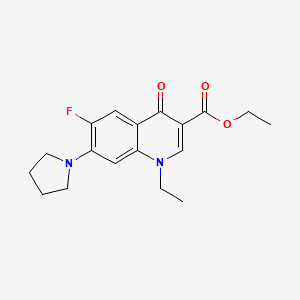

1-乙基-6-氟-4-氧代-7-(1-吡咯烷基)-1,4-二氢-3-喹啉羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a fluorinated quinolone with broad-spectrum antibacterial activities, related to nalidixic acid. It shows high activity against both gram-positive and gram-negative bacteria, surpassing similar compounds in its class in terms of antibacterial efficacy (Stefancich et al., 1985).

Synthesis Analysis

The synthesis involves several steps starting with 4-fluoro-3-(1H-pyrrol-1-yl)aniline and diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure is characterized by a 1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid framework. Its structure is optimized for enhanced antibacterial activities compared to its unfluorinated counterparts (Corelli et al., 1984).

Chemical Reactions and Properties

The compound is synthesized through reactions involving cyclization, ethylation, and hydrolysis. It has shown to be less active when the pyrrole moiety is hydrogenated (Stefancich et al., 1985).

Physical Properties Analysis

The physical properties, such as solubility and stability, are not explicitly detailed in the provided sources.

Chemical Properties Analysis

The compound exhibits superior antibacterial properties compared to similar quinolones. It is especially more potent than unfluorinated compounds and shows somewhat superior activity to enoxacin (Stefancich et al., 1985).

科学研究应用

广谱抗菌活性

该化合物已被确认为与氧杂环素家族相关的氟化化合物,对革兰氏阳性菌和革兰氏阴性菌均表现出高广谱抗菌活性。其合成及其与萘啶酸、哌咪酸、吡罗米酸和依诺沙星等其他化合物的增强抗菌活性已得到证实,表明其在某些情况下具有优势(Stefancich 等人,1985 年)。

化学合成和构效关系

研究还集中在该化合物的合成及其相关衍生物上,探索它们的构效关系。这包括合成 6,7 和 7,8-二取代的 1-烷基-1,4-二氢-4-氧代喹啉-3-羧酸及其抗菌活性,证明了特定取代基对活性增强的重要性(Koga 等人,1980 年)。

新型合成方法

人们对相关喹诺酮羧酸衍生物的新型合成方法很感兴趣。例如,合成吡咯并[1,2-a]喹喔啉衍生物的新方法包括使 2,2-二氢多(全)氟烷酸乙酯与各种化合物反应以生成吡咯并[1,2-a]喹喔啉衍生物,展示了该化合物在化学合成中的多功能性(张和黄,1997 年)。

抗结核活性

此外,该化合物的衍生物已因其抗结核活性而被研究。例如,喹啉羧酸的新型氟化衍生物的合成突出了该化合物及其衍生物在开发新型抗结核剂中的潜力(Nosova 等人,2002 年)。

安全和危害

属性

IUPAC Name |

ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGLTLIUNOGPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)